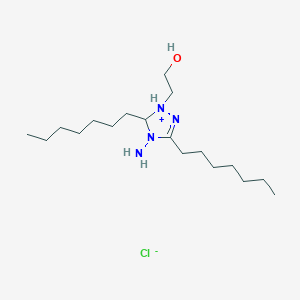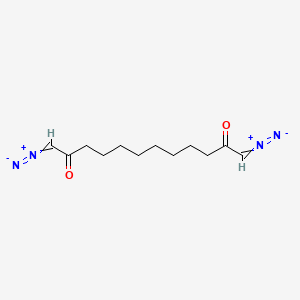
1,12-Bis(diazonio)dodeca-1,11-diene-2,11-bis(olate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,12-bis-diazo-dodecane-2,11-dione is an organic compound characterized by the presence of two diazo groups (-N=N-) attached to a dodecane backbone with ketone functionalities at the 2nd and 11th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-bis-diazo-dodecane-2,11-dione typically involves the reaction of 1,12-dodecanedione with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound. The process involves the following steps:
Preparation of 1,12-dodecanedione: This can be synthesized through the oxidation of 1,12-dodecanediol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Diazotization: The 1,12-dodecanedione is then treated with diazomethane in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the diazo groups.
Industrial Production Methods
Industrial production of 1,12-bis-diazo-dodecane-2,11-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential explosiveness of diazo compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,12-bis-diazo-dodecane-2,11-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo groups into amines.
Substitution: The diazo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of dodecanedione oxides.
Reduction: Formation of 1,12-diamino-dodecane-2,11-dione.
Substitution: Formation of various substituted dodecanedione derivatives.
Applications De Recherche Scientifique
1,12-bis-diazo-dodecane-2,11-dione has several applications in scientific research:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,12-bis-diazo-dodecane-2,11-dione involves the reactivity of the diazo groups. These groups can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazomethane (CH2N2): A simple diazo compound used in organic synthesis.
Ethyl diazoacetate (N2CHCOOEt): A diazo compound used in cyclopropanation reactions.
1,12-dibromododecane-2,11-dione: A related compound with bromine substituents instead of diazo groups.
Uniqueness
1,12-bis-diazo-dodecane-2,11-dione is unique due to its long dodecane backbone and the presence of two diazo groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
61621-64-5 |
|---|---|
Formule moléculaire |
C12H18N4O2 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
1,12-didiazododecane-2,11-dione |
InChI |
InChI=1S/C12H18N4O2/c13-15-9-11(17)7-5-3-1-2-4-6-8-12(18)10-16-14/h9-10H,1-8H2 |
Clé InChI |
VHBLATWBDHHTHC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)C=[N+]=[N-])CCCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)

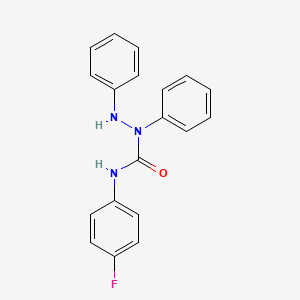
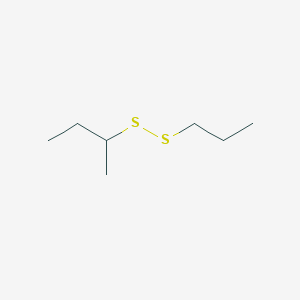
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
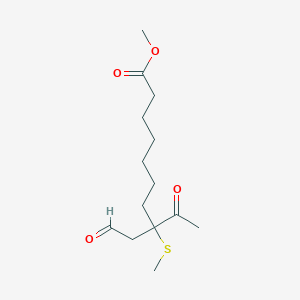
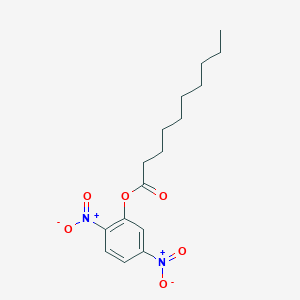
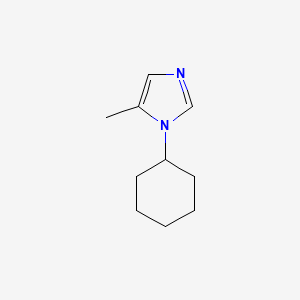
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
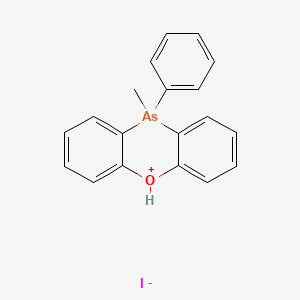
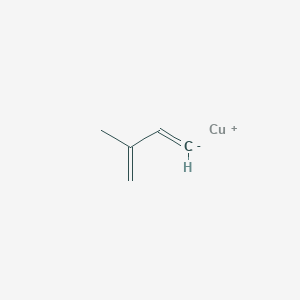
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
